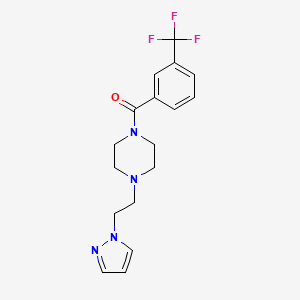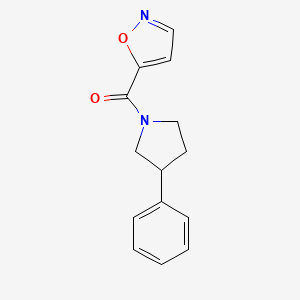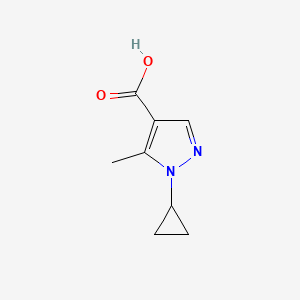
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone, also known as TFP or TFP-methanone, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been extensively studied for its potential applications in pharmaceuticals, materials science, and organic synthesis. In the pharmaceutical industry, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been identified as a potential lead compound for the development of novel drugs due to its ability to inhibit certain enzymes and receptors. The compound has also been studied for its anti-inflammatory and anticancer properties.
In materials science, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and metal-organic frameworks. The compound has also been studied for its potential applications in organic electronics and optoelectronics.
In organic synthesis, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been used as a reagent for the synthesis of various organic compounds such as pyrazoles, pyridines, and benzimidazoles. The compound has also been used as a catalyst for various organic reactions such as Suzuki-Miyaura coupling and Heck reaction.
Wirkmechanismus
The mechanism of action of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone is not fully understood. However, it has been suggested that the compound inhibits certain enzymes and receptors by binding to their active sites. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4. The compound has also been shown to bind to certain receptors such as adenosine A2A receptor and histamine H3 receptor.
Biochemical and Physiological Effects:
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, analgesic, and anticancer properties. The compound has also been shown to have anxiolytic and antidepressant effects. However, the exact mechanism of these effects is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has a high yield. The compound is also stable under normal laboratory conditions. However, the compound has some limitations. The compound is relatively expensive, and it may not be readily available in some laboratories. The compound is also toxic and should be handled with care.
Zukünftige Richtungen
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has several potential future directions. In the pharmaceutical industry, the compound can be further studied for its potential applications in the development of novel drugs. The compound can also be studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
In materials science, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone can be studied for its potential applications in the development of novel organic materials such as polymers, dendrimers, and metal-organic frameworks. The compound can also be studied for its potential applications in organic electronics and optoelectronics.
In organic synthesis, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone can be studied for its potential applications as a reagent and catalyst for various organic reactions. The compound can also be studied for its potential applications in the synthesis of various organic compounds such as pyrazoles, pyridines, and benzimidazoles.
Conclusion:
In conclusion, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. The compound has been extensively studied for its potential applications in the development of novel drugs, the synthesis of organic materials, and the synthesis of various organic compounds. The compound has several advantages for lab experiments, but it also has some limitations. The compound has several potential future directions, and further studies are needed to fully understand its potential applications.
Synthesemethoden
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone can be synthesized by reacting 3-(trifluoromethyl)benzaldehyde with 1-(2-aminoethyl)piperazine and 1H-pyrazole in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and yields (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone as a white solid. The purity of the compound can be improved by recrystallization and purification techniques.
Eigenschaften
IUPAC Name |
[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)15-4-1-3-14(13-15)16(25)23-10-7-22(8-11-23)9-12-24-6-2-5-21-24/h1-6,13H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXOZVIKFCOIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)


![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)
![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid](/img/structure/B2507086.png)



![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
